Cannflavin A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Comprehensive Technical Guide: Cannflavin A from Discovery to Therapeutic Potential

Historical Discovery and Structural Identification

Cannflavin A is a prenylated flavonoid uniquely found in Cannabis sativa L. It was first isolated and characterized in 1985-1986 by researchers seeking to identify novel bioactive compounds in cannabis beyond the well-known cannabinoids. The initial discovery revealed two novel compounds, named this compound and Cannflavin B, which were isolated from a cannabinoid-free ethanolic extract of cannabis plant material [1].

- Structural Elucidation: Early structural characterization was performed using a combination of spectroscopic techniques including 1H-NMR, 13C-NMR, infrared (IR) spectroscopy, ultraviolet (UV) spectroscopy, and high-resolution electron impact mass spectroscopy (HREIMS) [2]. These analyses confirmed this compound as a geranylated flavone and Cannflavin B as its prenylated analog.

- Early Isolation Methods: Initial purification protocols involved sequential extraction with petroleum ether followed by ethanol, with final purification achieved through repeated silica gel preparative thin-layer chromatography (PTLC) [2]. Later isolation approaches incorporated more advanced techniques such as vacuum liquid chromatography, flash chromatography, and reversed-phase HPLC [2].

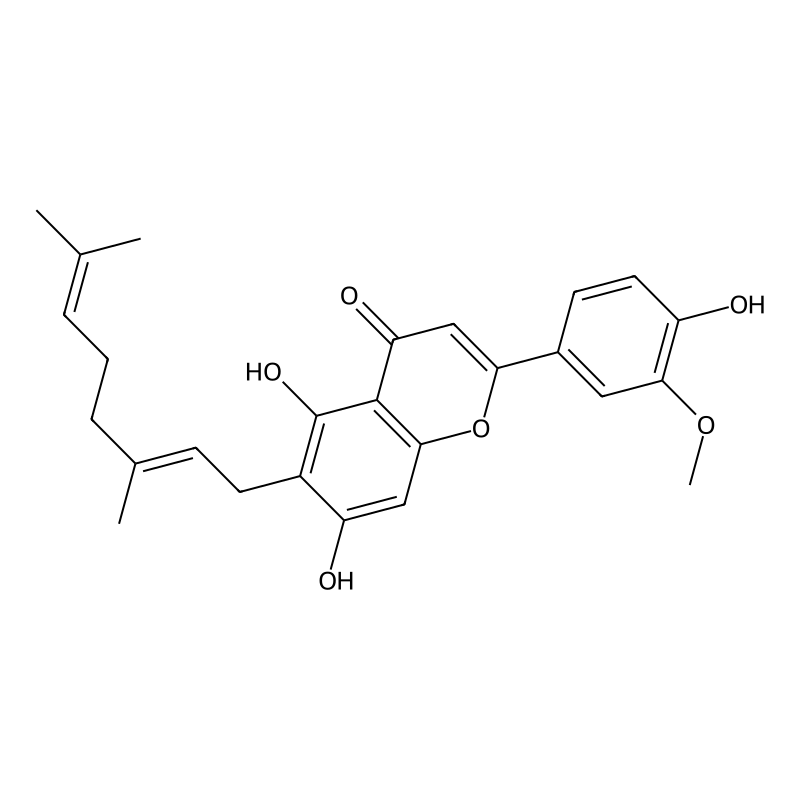

- Unique Chemical Features: Cannflavins are characterized as prenylated methoxyluteolin derivatives, with this compound specifically identified as a flavone containing a geranylated side chain on the A-ring, with a single hydroxyl group adjacent to a methoxy group in the B-ring [3]. This prenylation is now recognized as a key structural feature that enhances bioactivity and lipophilicity compared to non-prenylated flavonoids.

Biosynthesis Pathway

The complete biosynthetic pathway for Cannflavins A and B was elucidated in 2019 through a combination of phylogenomic and biochemical approaches [4] [5]. This research identified the specific enzymes responsible for the unique modifications that create these cannabis-specific flavonoids.

Figure 1: Biosynthetic Pathway of Cannflavins A and B in Cannabis sativa L. The pathway branches from the general flavonoid pathway through the action of two key enzymes: CsOMT21 and CsPT3 [4] [5].

The biosynthetic pathway involves two key enzymatic reactions:

- Methylation Step: The O-methyltransferase (CsOMT21) catalyzes the conversion of the widespread plant flavone luteolin to chrysoeriol through specific methylation [4] [5].

- Prenylation Step: An aromatic prenyltransferase (CsPT3) then catalyzes the regiospecific addition of either geranyl diphosphate (GPP) or dimethylallyl diphosphate (DMAPP) to chrysoeriol to produce this compound and Cannflavin B, respectively [4] [5].

Anti-inflammatory Properties and Mechanisms

The earliest documented biological activity of this compound was its potent anti-inflammatory effect, which represented one of the most significant initial findings regarding its therapeutic potential.

Table 1: Anti-inflammatory Profile of this compound

| Activity Metric | Result | Experimental Context | Source |

|---|---|---|---|

| Prostaglandin E2 Inhibition | Significant inhibition | Human rheumatoid synovial cells in culture | [1] |

| Potency Comparison | ~30 times more potent than aspirin | In vitro anti-inflammatory activity | [4] [6] |

| Molecular Targets | PGE2 synthase, 5-lipoxygenase | Enzyme inhibition studies | [3] |

The anti-inflammatory mechanism involves:

- Dual Enzyme Inhibition: this compound acts as a potent inhibitor of both PGE2 synthase and 5-lipoxygenase, key enzymes in the eicosanoid pathway responsible for producing inflammatory mediators [3].

- Source Targeting: Unlike broad-spectrum anti-inflammatories, this compound appears to target inflammation at the source, potentially leading to more specific therapeutic effects with fewer side effects [6] [7].

- Therapeutic Advantage: The non-psychoactive nature of this compound combined with its potent anti-inflammatory activity makes it an ideal candidate for development as an analgesic that avoids the addiction risks associated with opioid medications [6] [7].

Anti-Cancer Effects in Bladder Cancer Models

Recent investigations have revealed promising anti-cancer properties of this compound, particularly in bladder cancer models, demonstrating multiple mechanisms of action against cancer cells.

Experimental Methodology

- Cell Lines: Studies utilized two human bladder transitional cell carcinoma lines (T24 and TCCSUP) alongside non-tumorigenic human bladder epithelial cells (HBlEpC) as controls [8] [9].

- Treatment Conditions: Cells were treated with increasing concentrations of this compound (up to 100 μM) alone or in combination with chemotherapeutic agents (gemcitabine up to 100 nM, cisplatin up to 100 μM) or cannabinoids (up to 10 μM) for 48 hours [8] [9].

- Viability Assessment: Cytotoxicity was measured using AlamarBlue assay with fluorescence detection after 4 hours of incubation [8] [9].

- Apoptosis Detection: Activation of apoptotic pathways was evaluated using annexin V staining and caspase 3 cleavage via Western blot analysis [8] [9].

- Invasion Assay: The anti-invasive potential was tested using a Matrigel invasion assay to quantify reduction in metastatic potential [8] [9].

Key Findings in Bladder Cancer Models

Table 2: Anti-Cancer Effects of this compound in Bladder Cancer Models

| Effect Category | Experimental Finding | Significance | Source |

|---|---|---|---|

| Cytotoxicity | Concentration-dependent reduction in cell viability | Demonstrates direct anti-cancer activity | [8] [9] |

| Apoptosis Induction | Activation of caspase 3 cleavage | Confirms programmed cell death mechanism | [8] [9] |

| Invasion Inhibition | ~50% reduction in invasion via Matrigel assay | Suggests potential to limit metastasis | [8] [9] |

| Chemotherapeutic Synergy | Additive to synergistic effects with gemcitabine/cisplatin | Supports combination therapy approach | [8] [9] |

| Cannabinoid Synergy | Synergistic with THC, CBD, CBC, cannabivarin | Suggests entourage effects within cannabis components | [8] [9] |

The combination effects of this compound with conventional chemotherapeutic agents displayed a complex profile, ranging from antagonistic to additive and synergistic depending on the specific drugs and concentrations used [8] [9]. This highlights the importance of precise dosing regimens in potential therapeutic applications.

Neuroprotective Effects and Potential in Alzheimer's Disease

Research has also investigated the neuroprotective potential of this compound, particularly in the context of Alzheimer's disease pathology, revealing a interesting biphasic response.

Experimental Protocols for Neuroprotection Studies

- Cell Model: PC12 cells (rat pheochromocytoma cell line) as a neuronal model system [3].

- Neurotoxicity Induction: Treatment with amyloid β (Aβ1-42) protein to simulate Alzheimer's disease pathology [3].

- Viability Assessment: MTT assay to measure cell viability and neuroprotective effects [3].

- Aggregation Kinetics: Thioflavin T (ThT) fluorescence to monitor Aβ1-42 fibrillization kinetics in the presence and absence of this compound [3].

- Morphological Analysis: Transmission electron microscopy (TEM) to visualize amyloid fibril formation and density [3].

Key Neuroprotective Findings

- Biphasic Response: this compound exhibited a concentration-dependent biphasic effect [3]:

- Neuroprotection at low concentrations (<10 μM): Significant protection against Aβ-mediated neurotoxicity, increasing cell viability by up to 40% from baseline [3].

- Neurotoxicity at high concentrations (>10 μM): Marked cytotoxicity was observed at higher concentrations, consistent with effects seen with other geranylated flavonoids [3].

- Anti-amyloid Aggregation: this compound demonstrated marked inhibition of ThT fluorescence, indicating direct anti-fibrillary effects against Aβ aggregation [3].

- Structural Advantage: The geranylation of this compound appears to confer neuroprotective activity at lower concentrations than typically required for conventional non-prenylated flavonoids [3].

Additional Anti-Cancer Potential in Other Cancers

Emerging evidence suggests that the anti-cancer potential of this compound extends beyond bladder cancer, with preliminary investigations indicating activity against other malignancies.

- Glioblastoma Targeting: Research has identified that this compound and B can decrease TrkB signaling, a pathway often upregulated in glioblastoma and other cancers [10]. This effect contrasts with conventional flavonoids that typically increase TrkB signaling, suggesting a unique mechanism of action for these cannabis-derived flavonoids.

- Pancreatic Cancer Applications: A cannflavin B derivative (FBL-03G) has demonstrated significant promise in pancreatic cancer models, showing increased apoptosis in vitro and delayed tumor progression in vivo [8] [9]. This suggests potential shared anti-cancer mechanisms among prenylated flavonoids from cannabis.

- Multi-Target Anti-Cancer Approach: The emerging evidence indicates that cannflavins may target multiple aspects of cancer pathology, including cell survival, migration, and signaling pathways critical for cancer progression [10].

Current Research Challenges and Future Directions

Despite the promising therapeutic profile of this compound, several significant challenges remain to be addressed in future research and development.

- Natural Abundance Limitation: Cannflavins are present in cannabis at very low concentrations (approximately 0.07–0.14% of dry weight in inflorescence and 0.34–0.44% in leaves) [2], making extraction from plant material impractical for large-scale therapeutic development.

- Biosynthetic Solutions: Researchers are developing biological systems to produce cannflavins through metabolic engineering approaches [4] [7]. This involves using the identified biosynthetic enzymes (CsOMT21 and CsPT3) to create production platforms that don't require cannabis cultivation.

- Commercial Development: Companies like Anahit International Corp have licensed patents from the University of Guelph to develop commercial products containing this compound and B [7]. Proposed delivery methods include creams, pills, sports drinks, and transdermal patches [7].

- Research Gaps: While in vitro results are promising, in vivo studies are needed to confirm the activity and safety of this compound as a potential therapeutic agent [8] [9]. Additionally, more research is required to fully characterize its pharmacokinetic profile and potential side effects.

Conclusion

References

- 1. This compound and B, prenylated flavones from Cannabis ... [pubmed.ncbi.nlm.nih.gov]

- 2. Chemistry and Biological Activities of Cannflavins of the ... [pmc.ncbi.nlm.nih.gov]

- 3. Novel cannabis flavonoid, this compound displays both ... [sciencedirect.com]

- 4. Biosynthesis of cannflavins A and B from Cannabis sativa L [sciencedirect.com]

- 5. Biosynthesis of cannflavins A and B from Cannabis sativa L [pubmed.ncbi.nlm.nih.gov]

- 6. Secrets of pain-relieving cannabis molecules 30 times more... | Sky News [news.sky.com]

- 7. Anahit Partners With U of G Researchers to Discover ... - BioSpace [biospace.com]

- 8. Anti-cancer properties of cannflavin and potential synergistic effects... A [pmc.ncbi.nlm.nih.gov]

- 9. Anti-cancer properties of cannflavin and potential synergistic effects... A [jcannabisresearch.biomedcentral.com]

- 10. Can Cannabis Treat Brain Cancer? Study Shows that Molecules in... [uoguelph.ca]

Biosynthesis Pathway

Cannflavin A is biosynthesized through a branch of the general flavonoid pathway in C. sativa. The process involves two key enzymatic steps [1]:

Mechanisms of Action and Key Evidence

This compound exerts its effects through multiple biological pathways, with strong evidence for anti-inflammatory and anti-cancer activities.

Anti-inflammatory Mechanisms

This compound's anti-inflammatory effect is about thirty times more potent than aspirin [2]. Key mechanisms include:

- Prostaglandin E2 (PGE2) Inhibition: It is a novel inhibitor of prostaglandin production [3] [2].

- Enzyme Targeting: It potently inhibits microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), key enzymes in the eicosanoid pathway [2].

- TAK1 Kinase Inhibition: Computational molecular docking and dynamics simulations show this compound has a superior binding affinity and stability at the ATP binding site of Transforming Growth Factor-beta-Activated Kinase 1 (TAK1) compared to the known inhibitor takinib. Inhibiting TAK1 blocks downstream activation of NF-κβ and MAPK pathways (p38, JNK), which are central to inflammatory responses [2].

The following diagram illustrates these primary anti-inflammatory pathways:

Anti-Cancer and Cytotoxic Activity

Recent preclinical studies highlight this compound's potential as an anti-cancer agent, particularly in models of bladder cancer.

- Experimental Model: Two human bladder transitional cell carcinoma (TCC) cell lines, T24 and TCCSUP, were used to assess cytotoxic effects [4].

- Treatment Protocol: Cells were seeded in 96-well plates and treated with increasing concentrations of this compound (up to 100 μM) alone or in combination with other agents (gemcitabine, cisplatin, or cannabinoids) for 48 hours [4].

- Viability Assay: Cell viability was measured using AlamarBlue assay. Fluorescence was read (excitation 540 nm, emission 590 nm) after 4 hours of incubation, with data expressed as the percentage of viable cells compared to vehicle-treated controls [4].

- Key Findings:

- Reduced Cell Viability: this compound reduced bladder cancer cell viability in a concentration-dependent manner [4].

- Induced Apoptosis: Treatment activated the apoptotic cascade, evidenced by caspase-3 cleavage [4].

- Inhibited Invasion: A Matrigel assay showed this compound reduced cancer cell invasion by 50% [4].

- Synergistic Effects: It showed synergistic cytotoxic effects when combined with chemotherapeutic agents (gemcitabine, cisplatin) and other cannabinoids (Δ9-THC, CBD) [4].

Analytical Detection Methods

Accurate quantification of Cannflavins in complex cannabis chemovars requires validated analytical methods. Here is a detailed protocol for a validated HPLC-PDA method [5]:

| Parameter | Specification |

|---|---|

| Objective | Determine content of Cannflavins A, B, and C in cannabis chemovars |

| Instrumentation | HPLC with Photodiode Array (PDA) Detector |

| Column | Luna C18 (150 × 4.6 mm, 3 μm) |

| Mobile Phase | Acetonitrile and Water (65:35, v/v), both containing 0.1% formic acid |

| Flow Rate | 1 mL/min |

| Run Time | 20 min |

| Detection Wavelength | 342.4 nm |

| Injection Volume | 10 μL |

| Column Temperature | 25 °C |

| Linear Range | 5–500 ppm (R² > 0.99) |

| Method Validation | Recovery (82-98%); Intra-day & Inter-day RSD ≤ 5.29% |

Research Challenges and Future Directions

Despite its therapeutic promise, research on this compound faces hurdles. A significant challenge is its low natural abundance in the cannabis plant, which has limited studies to small-scale pre-clinical investigations and hampered clinical translation [6]. Future research strategies focus on:

- Metabolic Engineering: Using the identified biosynthetic enzymes (CsPT3, CsOMT21) to develop a tractable route for high-yield production [1].

- Identification of Cannflavin-Rich Chemovars: Screening different cannabis strains to find natural high-yield sources [6].

- In-Vivo Studies: The current evidence is primarily in vitro; in vivo studies are needed to confirm its activity and potential as a therapeutic agent [4].

References

- 1. Biosynthesis of cannflavins A and B from Cannabis sativa L [sciencedirect.com]

- 2. Computational Assessment of this compound as a TAK1 ... [mdpi.com]

- 3. Cannflavin [en.wikipedia.org]

- 4. Anti-cancer properties of this compound and potential ... [pmc.ncbi.nlm.nih.gov]

- 5. Development and Validation of an HPLC–UV/PDA Method ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound | CAS:76735-57-4 | Flavonoids | High Purity [biocrick.com]

Cannflavin A Biosynthesis Pathway

Cannflavins A and B are prenylated flavonoids unique to Cannabis sativa L., recognized for their potent anti-inflammatory activity, which has been reported to be approximately thirty times greater than that of aspirin in preclinical evaluations [1] [2]. Their biosynthesis represents a specialized branch from the general phenylpropanoid and flavonoid pathways [1].

The core pathway for Cannflavin A and B biosynthesis is a two-step reaction sequence originating from the widespread plant flavone, luteolin [1] [3] [4]: Luteolin → Chrysoeriol → this compound and Cannflavin B

Key Enzymes and Catalytic Reactions

The biosynthesis is mediated by two key enzymes:

- CsOMT21 (O-Methyltransferase): This enzyme catalyzes the regiospecific O-methylation of luteolin to form chrysoeriol [1] [3] [4].

- CsPT3 (Aromatic Prenyltransferase): This prenyltransferase catalyzes the regiospecific addition of a geranyl diphosphate (GPP) to chrysoeriol, resulting in the formation of this compound. The same enzyme can use dimethylallyl diphosphate (DMAPP) to produce Cannflavin B [1] [3] [4].

The diagram below illustrates the complete biosynthetic pathway from fundamental precursors to the final cannflavins.

The biosynthetic pathway of Cannflavins A and B from primary metabolites.

Key Enzyme Characteristics

The following table summarizes the physical characteristics of the key enzyme-encoding genes involved in the flavonoid pathway in Cannabis sativa, including those specific to cannflavin biosynthesis [5].

| Enzyme/Gene Family | Number of Identified Genes in *C. sativa* | Predicted Subcellular Localization | Key Function in Pathway |

|---|---|---|---|

| PAL (CsPAL) | 7 | Cytoplasm, Nucleus, Chloroplast | Conversion of phenylalanine to cinnamic acid |

| C4H (CsC4H) | 2 | Cytoplasm, Chloroplast | Hydroxylation of cinnamic acid to p-coumaric acid |

| 4CL (Cs4CL) | 6 | Cytoplasm, Chloroplast, Nucleus | Activation of coumaric acid to its CoA ester |

| CHS (CsCHS) | 7 | Cytoplasm, Chloroplast, Nucleus | Formation of chalcone scaffold |

| CHI (CsCHI) | 4 | Cytoplasm, Chloroplast | Isomerization of chalcone to naringenin |

| FLS (CsFLS) | 5 | Cytoplasm, Chloroplast, Nucleus | Produces flavonols from dihydroflavonols |

| FNS (CsFNS) | 8 | Cytoplasm, Chloroplast, Nucleus | Produces flavones (e.g., Apigenin, Luteolin) |

| OMT (CsOMT) | 3 | Cytoplasm | Methylation of luteolin to chrysoeriol (CsOMT21) |

| PT (CsPT) | 8 | Cytoplasm, Chloroplast | Prenylation of chrysoeriol to cannflavins (CsPT3) |

Experimental Insights & Methodologies

Identification of the cannflavin biosynthesis pathway was achieved through a combination of phylogenomic and biochemical approaches [1] [3] [4].

Identification of Key Enzymes

- Phylogenomic Analysis: The C. sativa genome was mined to identify genes encoding potential O-methyltransferases (OMTs) and prenyltransferases (PTs). CsOMT21 was identified as a candidate specific for the luteolin-to-chrysoeriol conversion, and CsPT3 was identified as the aromatic prenyltransferase capable of utilizing chrysoeriol [1].

- In vitro Biochemical Assays: Recombinant proteins of CsOMT21 and CsPT3 were produced and tested. Enzyme assays confirmed that CsOMT21 specifically methylates luteolin. CsPT3 was shown to be regiospecific, catalyzing the addition of GPP to chrysoeriol to form this compound, and DMAPP to form Cannflavin B [1].

Gene Expression and Metabolite Correlation

A study conducted in 2022 performed a conjoin analysis of gene expression (RNA-seq) with metabolomics from different tissues and chemovars of C. sativa [5]. This helped screen for step-by-step enzymes catalyzing the pathway.

- Tissue-specific Expression: Genes involved in the general phenylpropanoid pathway (like CsPAL, CsC4H) were highly expressed in roots, flowers, and bracts. In contrast, downstream genes, including CsCHS, CsOMT21, CsPT3, and CsFLS, were predominantly expressed in flowers, bracts, and leaves [5].

- Correlation with Metabolites: The expression of CsOMT21 and CsPT3 showed a high correlation with the accumulation of flavones, including cannflavins A and B [5].

The workflow below outlines the key steps for the functional characterization of biosynthetic enzymes.

Key experimental workflow for characterizing enzymes in the cannflavin pathway.

Future Perspectives and Engineering Strategies

The low natural abundance of cannflavins in C. sativa is a major bottleneck for their development and application [2]. The identification of CsOMT21 and CsPT3 provides a tractable route for metabolic engineering [1] [4].

- Heterologous Production: The entire pathway can be reconstructed in microbial systems (e.g., E. coli, yeast) or plant cultures for scalable production [1] [5].

- Strain Optimization: Engineered microbial strains can be optimized to supply high-purity precursors (luteolin, chrysoeriol) and isoprenoid donors (GPP, DMAPP) to maximize cannflavin yield [1].

References

- 1. Biosynthesis of cannflavins A and B from Cannabis sativa L [sciencedirect.com]

- 2. Chemistry and Biological Activities of Cannflavins of the ... [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of cannflavins A and B from Cannabis sativa L [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of cannflavins A and B from Cannabis sativa L [atrium.lib.uoguelph.ca]

- 5. Genome-wide identification of key enzyme-encoding ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Comparison: Cannflavin A vs. Cannflavin B

Chemical Structure and Properties

Cannflavin A and B are prenylated flavonoids, a class of specialized metabolites unique to Cannabis sativa L. They are structurally distinct from cannabinoids and are based on a flavone backbone (C6-C3-C6 system) derived from luteolin [1] [2].

Table 1: Fundamental Chemical Characteristics

| Characteristic | This compound | Cannflavin B |

|---|---|---|

| IUPAC Name | 6-[(2E)-3,7-Dimethylocta-2,6-dienyl]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one [3] | 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one [3] |

| Molecular Formula | C₂₆H₂₈O₆ [3] | C₂₁H₂₀O₆ [3] |

| Molecular Weight | 436.5 g/mol | 368.4 g/mol |

| Prenyl Side Chain | Geranyl (C10 chain) [1] [4] | Dimethylallyl (Prenyl, C5 chain) [1] [4] |

| Side Chain Location | C-6 position of the flavone A-ring [1] | C-6 position of the flavone A-ring [1] |

| Shared Core Structure | 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | 5,7-dihydroxy-2-(4-hydroxy-3-methox-phenyl)chromen-4-one |

The geranyl group of this compound and the prenyl group of Cannflavin B significantly increase their lipophilicity compared to non-prenylated flavones, enhancing membrane permeability and cellular uptake [2].

Biosynthetic Pathway

This compound and B share a common biosynthetic origin that branches from the general plant flavonoid pathway. The identification of the specific enzymes involved offers a tractable route for metabolic engineering [5] [6].

The biosynthetic pathway of Cannflavins A and B, branching from the general flavonoid pathway via two key enzymes [5].

Pharmacological Activity and Therapeutic Potential

Both Cannflavins A and B exhibit potent anti-inflammatory properties, but research also suggests wider therapeutic applications.

Table 2: Comparative Pharmacological Profile

| Activity | This compound | Cannflavin B |

|---|---|---|

| Anti-inflammatory | Potent inhibitor of PGE2, mPGES-1, and 5-LO [3] [7] [8]. | Potent inhibitor of PGE2, mPGES-1, and 5-LO [3] [7] [8]. |

| Anti-inflammatory Potency | ~30x more potent than aspirin (in vitro) [5] [6] [7]. | ~30x more potent than aspirin (in vitro) [5] [6] [7]. |

| Anticancer | Shown synergistic with cannabinoids in bladder cancer cells [2]. Studied for Glioblastoma [2]. | Isomer (Isocannflavin B) suppresses breast & pancreatic cancer cell proliferation [4]. Studied for Glioblastoma [2]. |

| Neuroprotective | Inhibits amyloid-beta fibrillation (at low conc.) [4]. Potential application in Alzheimer's research [4]. | Information limited in search results. |

| Antiparasitic | Strong antileishmanial activity (IC₅₀ 10.3 μM) [9]. | Moderate antileishmanial activity (IC₅₀ 13.6 μM) [9]. |

| Molecular Targets | PGE2, mPGES-1, 5-LO [3] [7] [8], TAK1 (predicted via docking) [7]. | PGE2, mPGES-1, 5-LO [3] [7] [8]. |

A 2023 computational study proposed Transforming Growth Factor-beta-Activated Kinase 1 (TAK1) as a potential molecular target for this compound [7]. Molecular docking and dynamics simulations indicated that this compound binds with high affinity and stability to the ATP binding site of TAK1, a key regulator in the TNF-induced NF-κβ signaling pathway, suggesting a novel mechanism for its anti-inflammatory action, particularly in conditions like rheumatoid arthritis [7].

Analytical Methods for Quantification

Accurate quantification is challenging due to low abundance and overlapping signals from more abundant cannabinoids. A validated HPLC-UV/PDA method has been developed for simultaneous determination of both compounds [10] [2].

Table 3: Key Parameters of a Validated HPLC-UV/PDA Method [10] [2]

| Parameter | Specification |

|---|---|

| Column | Luna C18 (150 × 4.6 mm, 3 μm) |

| Mobile Phase | Acetonitrile:Water (65:35, v/v), both with 0.1% formic acid |

| Elution | Isocratic |

| Flow Rate | 1 mL/min |

| Detection (PDA) | 342.4 nm |

| Linear Range | 5 - 500 ppm (R² > 0.99) |

| Recovery | 82% - 98% |

| Precision (% RSD) | Intra-day & Inter-day ≤ 5.29% |

Sample Preparation Protocol for HPLC Analysis

For the analysis of cannflavins in hemp inflorescences, a selective extraction protocol is recommended to reduce interference from high-concentration cannabinoids [8]:

- Extraction: Use acetone as the solvent for optimal yield of cannflavins [8].

- Concentration: Concentrate the extract (e.g., 25:1) before HPLC analysis to enhance the UV/DAD signal of the low-abundance cannflavins [8].

- Sample Pre-treatment: A pre-treatment step is considered necessary to reduce interference from cannabinoids, which are much more abundant than cannflavins in the plant material [8].

Research Challenges and Future Directions

Despite their promise, significant hurdles remain in translating cannflavins into clinical therapeutics:

- Low Natural Abundance: Cannflavins are minor constituents of the cannabis plant, making their isolation in sufficient quantities for research and drug development challenging and inefficient [1] [6].

- Solution - Metabolic Engineering: The elucidated biosynthetic pathway enables the use of synthetic biology to produce cannflavins in microbial systems (e.g., yeast) or optimized plant in vitro cultures, offering a scalable and sustainable production platform [5] [4].

- Preclinical and Clinical Data Gap: Most biological activity data for cannflavins are from in vitro studies or preliminary in vivo models [4] [7]. Rigorous in vivo pharmacokinetic, pharmacodynamic, and toxicological studies are required to advance them toward clinical trials [1].

References

- 1. Chemistry and Biological Activities of Cannflavins of the ... [pmc.ncbi.nlm.nih.gov]

- 2. Development and Validation of an HPLC–UV/PDA Method ... [mdpi.com]

- 3. - Wikipedia Cannflavin [en.wikipedia.org]

- 4. What Are Cannflavins ? Benefits and Uses of the Flavonoids [leafwell.com]

- 5. Biosynthesis of cannflavins A and B from Cannabis sativa L [sciencedirect.com]

- 6. Pain-Killing Compound 30 Times Stronger Than Aspirin Revealed in... [inverse.com]

- 7. Computational Assessment of this compound as a TAK1 ... [mdpi.com]

- 8. New Methods for the Comprehensive Analysis of Bioactive ... [pmc.ncbi.nlm.nih.gov]

- 9. Microbial metabolism of this compound and B isolated from ... [pmc.ncbi.nlm.nih.gov]

- 10. Development and Validation of an HPLC-UV/PDA Method for the... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Cannabis sativa Prenylflavonoids - Chemistry, Biosynthesis, Bioactivity, and Analytical Methods

Introduction to Cannabis sativa Prenylflavonoids

Cannabis sativa L. produces a remarkable array of specialized secondary metabolites, with growing scientific interest expanding beyond the well-characterized cannabinoids like Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD) to encompass other chemical classes such as prenylflavonoids. These prenylated flavonoid compounds represent a structurally distinct group of phytochemicals characterized by the attachment of prenyl (C5) or geranyl (C10) side chains to a flavone backbone. The most significant members of this group are the cannflavins (A, B, and C), which are relatively unique to C. sativa and have demonstrated considerable pharmacological potential in preclinical research [1]. While over 20 flavonoids have been identified in C. sativa, most being flavone (apigenin and luteolin) and flavonol (kaempferol and quercetin) aglycones and glycosides, the prenylated/geranylated flavones have attracted particular research interest due to their distinct bioactivities and taxonomic significance [1] [2].

The historical context of cannflavin research dates to 1981 when preliminary observations noted that compounds in a phytocannabinoid-free extract of C. sativa leaves influenced prostaglandin E2 (PGE2) production in mice [1]. Subsequent work identified specific anti-inflammatory properties, leading to the structural elucidation of cannflavins A and B via nuclear magnetic resonance (NMR) spectroscopy [1]. Recent years have witnessed renewed interest in these compounds, fueled by advances in analytical technologies and the growing recognition of the entourage effect - the synergistic interaction between cannabinoids and other plant compounds like terpenes and flavonoids [1] [3] [2]. This technical guide provides a comprehensive scientific overview of C. sativa prenylflavonoids, covering their chemistry, biosynthesis, bioactivities, and analytical methods for researchers and drug development professionals.

Chemistry and Structural Characteristics

The cannflavins represent a specialized subclass of flavonoids characterized by their unique prenylation patterns on the flavone backbone. The fundamental flavonoid structure consists of C6–C3–C6 rings (rings A and B connected by a three-carbon ring C), with cannflavins distinguished by specific modifications at key positions [4]:

- Cannflavin A (CF-A): Features a geranyl group (C10) at the C-6 position of the flavone structure alongside a methoxy group at the 3'-O position.

- Cannflavin B (CF-B): Contains a prenyl group (C5) at C-6 with the same methoxy modification at the 3'-O position.

- Cannflavin C (CF-C): A more recently identified analog with structural similarities but distinct prenylation pattern.

These prenylation and methoxylation modifications significantly enhance the lipophilicity of cannflavins compared to non-prenylated flavonoids, improving their membrane permeability and potentially influencing receptor binding capabilities [4]. While cannflavins are often described as unique to C. sativa, this compound has also been identified in Mimulus bigelovii (Phrymaceae family), whereas cannflavin B and C appear to be more exclusive to cannabis [1] [4]. An 8-prenylated isomer of cannflavin B, known as isocannflavin B (FBL-03G; caflanone), has also been synthesized and demonstrates notable bioactive properties [1].

Table 1: Quantitative Distribution of Cannflavins in Different Cannabis Chemovars (HPLC Analysis)

| Cannflavin | Concentration Range (ppm) | Relative Abundance | Tissue Distribution |

|---|---|---|---|

| This compound | 15.2 - 478.38 ppm | Most abundant in most chemovars | Primarily in flowers and leaves |

| Cannflavin B | Typically < 10 ppm | Intermediate abundance | Flowers and leaves (lower than CFA) |

| Cannflavin C | Trace amounts | Lowest abundance | Specific high-THC chemovars |

The structural diversity of cannflavins directly influences their biological activities and potential therapeutic applications. The presence of the prenyl/geranyl groups at C-6 and methoxy group at the 3'-O position are critical for their observed potent anti-inflammatory effects and other bioactivities [1] [4]. The content and profile of cannflavins in cannabis plants vary significantly based on genetic factors (chemovar), environmental conditions, and plant development stage, with higher elevations positively impacting this compound, B, and C content in genetically identical plants [1].

Biosynthesis Pathways

The biosynthesis of cannflavins in C. sativa occurs through coordinated enzymatic processes that integrate the phenylpropanoid pathway with flavonoid backbone formation, followed by specific prenylation and methylation steps that create the characteristic cannflavin structures [1].

Core Flavonoid Pathway

The initial stages of cannflavin biosynthesis follow the well-conserved flavonoid biosynthetic pathway common to many plants:

- The pathway begins with phenylalanine ammonia-lyase (PAL) catalyzing the deamination of phenylalanine to cinnamic acid, followed by action of p-coumaroyl: CoA ligase (4CL) to form p-coumaroyl CoA [1].

- Chalcone synthase (CHS) then condenses p-coumaroyl CoA with three malonyl-CoA molecules to form naringenin chalcone.

- Chalcone isomerase (CHI) facilitates ring closure to generate naringenin.

- Flavone synthase (FNS) converts naringenin to apigenin, which is then hydroxylated by flavonoid 3'-hydroxylase (F3'H) to form luteolin - the direct precursor to cannflavins [1].

Specialized Steps for Cannflavin Production

The transformation of the common flavonoid luteolin into the specialized cannflavins involves two critical enzymatic modifications:

- O-methylation: A regiospecific O-methyltransferase (CsOMT21) transfers a methyl group to the 3'-O position of luteolin, forming chrysoeriol [1].

- Prenylation/Geranylation: A dedicated prenyltransferase (CsPT3) then adds either a geranyl (C10) group (for this compound) or a prenyl/dimethylallyl (C5) group (for cannflavin B) to the C-6 position of chrysoeriol [1].

The following diagram illustrates the complete biosynthetic pathway from primary metabolites to the final cannflavin structures:

Biosynthetic pathway of cannflavins from phenylalanine precursor.

This specialized biosynthesis occurs primarily in the glandular trichomes of female flowers, which are also the production sites for cannabinoids and terpenes [1] [5]. The tissue-specific distribution of cannflavins shows their presence in seedlings, leaves, flowers, and fruits, but they are undetectable in roots and seeds [1]. Furthermore, flavonoid profiles vary during plant development, with changing patterns observed in bracts throughout growth stages [1].

Bioactivities and Mechanisms of Action

Cannflavins demonstrate a diverse range of biological activities with significant therapeutic potential. Their most extensively studied property is anti-inflammatory activity, but emerging research also reveals neuroprotective, anticancer, and antiparasitic effects.

Anti-inflammatory Properties

The anti-inflammatory mechanisms of cannflavins, particularly this compound and B, have been characterized at the molecular level:

- PGE2 Inhibition: Cannflavins A and B potently inhibit microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO) activities, leading to reduced production of prostaglandin E2 (PGE2) and leukotrienes, respectively [1] [2]. This dual inhibition effectively suppresses key inflammatory mediators.

- Potency Comparison: this compound and B demonstrate approximately 30 times greater effectiveness than aspirin (acetylsalicylic acid) in inhibiting PGE2 release when assayed in human rheumatoid synovial cells [1].

- COX Selectivity: Unlike conventional non-steroidal anti-inflammatory drugs (NSAIDs), this compound only weakly inhibits cyclooxygenases COX-1 and COX-2, potentially circumventing gastrointestinal adverse effects associated with COX inhibition [1].

- Synergistic Effects: Cannflavins may contribute to the entourage effect in whole-plant cannabis extracts, enhancing the overall anti-inflammatory activity through synergistic interactions with cannabinoids and terpenes [1] [2].

Neuroprotective Activities

Research has revealed promising neuroprotective properties for cannflavins:

- Amyloid-β Protection: this compound (at 10 μM or lower concentrations) enhances neuronal PC12 cell viability against amyloid β (Aβ)-induced cytotoxicity by reducing Aβ1-42 aggregation and fibril formation [1] [4].

- Signaling Pathway Modulation: C. sativa leaf extracts containing cannflavins demonstrate anti-inflammatory effects in neural cells by inhibiting MAPK and NF-κB signaling pathways, suggesting potential for treating neuroinflammatory conditions [6].

Anticancer Potential

Investigations into the anticancer properties of cannflavins have yielded promising results:

- Pancreatic Cancer: Isocannflavin B (the 8-prenylated isomer of cannflavin B, also known as FBL-03G or caflanone) increased apoptosis in pancreatic cancer cell lines (Panc-02 and Ptf1/p48-Cre/KPC) and delayed both local and metastatic tumor progression while increasing survival in mouse models [1].

- Breast Cancer: Isocannflavin B suppressed proliferation of estrogen-dependent T47-D human breast cancer cells through G0/G1 cell cycle arrest [1].

- Glioblastoma: Both this compound and B show promise as therapeutic agents for Glioblastoma multiforme, demonstrating anti-proliferative effects against this aggressive brain cancer [4].

- Synergistic Effects: this compound demonstrated synergistic properties with cannabinoids in bladder cancer cell lines, enhancing anticancer efficacy [4].

Additional Bioactivities

Other significant biological activities include:

- Antiparasitic Effects: this compound and B exhibit moderate anti-leishmanial activities against Leishmania donovani promastigotes (IC50 = 4.5 μg/mL and 5 μg/mL, respectively), with molecular docking studies showing strong binding energy (-144.0 kJ/mol) of this compound to Leishmania pteridine reductase 1 [1]. This compound also shows moderate inhibitory activity against Trypanosoma brucei brucei [1].

- Antioxidant Properties: Like many flavonoids, cannflavins contribute to the overall antioxidant potential of cannabis extracts, though this is generally shared across many flavonoid compounds rather than unique to cannflavins [1].

The following diagram illustrates the key molecular targets and mechanisms through which cannflavins exert their anti-inflammatory effects:

Anti-inflammatory mechanisms of cannflavins targeting mPGES-1 and 5-LO enzymes.

Analytical Methods and Quantification

Accurate analysis and quantification of cannflavins present significant analytical challenges due to their structural similarity, low abundance in plant material, and coexistence with abundant cannabinoids and terpenes. Several advanced chromatographic methods have been developed to address these challenges.

HPLC-UV/PDA Method for Cannflavin Quantification

A recently developed and validated HPLC-Photodiode Array (HPLC-PDA) method provides a robust approach for simultaneous quantification of all three major cannflavins [4]:

Chromatographic Conditions:

- Column: Luna C18 (150 × 4.6 mm × 3 μm)

- Mobile Phase: Acetonitrile and water (65:35, v/v), both containing 0.1% formic acid

- Flow Rate: 1 mL/min

- Detection Wavelength: 342.4 nm (based on maximum absorbance of target analytes)

- Injection Volume: 10 μL

- Run Time: 20 minutes

- Temperature: 25°C

Method Validation Parameters:

- Linearity: Excellent linear relationship in the 5–500 ppm range with R² > 0.99

- Recovery: Good recovery rates ranging from 82% to 98%

- Precision: Intra-day and inter-day relative standard deviations (% RSDs) ≤ 5.29%

- Specificity: Successful resolution of all three cannflavins in complex cannabis matrices

Application to Cannabis Chemovars:

- The method was successfully applied to six different cannabis chemovars, revealing significant variation in cannflavin content.

- This compound was the most abundant (15.2–478.38 ppm), followed by cannflavin B and cannflavin C at substantially lower concentrations [4].

Table 2: Validated HPLC-UV/PDA Method Parameters for Cannflavin Analysis

| Validation Parameter | Specification | Results |

|---|---|---|

| Linear Range | 5-500 ppm | R² > 0.99 |

| Recovery Rate | - | 82-98% |

| Intra-day Precision | % RSD | ≤5.29% |

| Inter-day Precision | % RSD | ≤5.29% |

| Detection Wavelength | 342.4 nm | Maximum absorbance |

| Retention Time | < 20 min | All three cannflavins |

Extraction Considerations and Alternative Methods

Effective cannflavin analysis requires optimized extraction protocols:

- Extraction Challenges: Cannflavins are typically present in much lower concentrations than cannabinoids in cannabis inflorescences, making their extraction and quantification challenging without interference from abundant co-occurring compounds [2].

- Solvent Optimization: While ethanol is effective for cannabinoid extraction, alternative solvents including acetone and ethyl acetate may improve flavonoid extraction efficiency [2].

- Advanced Techniques: Other reported methods include:

- UHPLC-Q-Orbitrap HRMS: Used for analysis in polyphenolic fractions of commercial hemp inflorescences [4].

- Targeted 1H NMR Profiling: Employed alongside HPLC/PDA methods for comprehensive metabolite profiling [4].

- HS-SPME-GC-MS: Developed for volatile compound analysis in parallel with cannabinoid and flavonoid profiling [2].

Research Gaps and Future Perspectives

Despite significant advances in understanding cannabis prenylflavonoids, several important research gaps remain to be addressed:

- Biosynthetic Enzyme Characterization: While genes encoding the O-methyltransferase (CsOMT21) and prenyltransferase (CsPT3) have been identified, their function in cannflavin biosynthesis has not been fully demonstrated in plant systems [1].

- Environmental Regulation: The impact of biotic and abiotic stresses on cannflavin production remains poorly understood, with evidence suggesting that specific environmental conditions may trigger the production of yet-unidentified flavonoids in C. sativa [1].

- Bioavailability and Metabolism: Limited information exists on the absorption, distribution, metabolism, and excretion (ADME) of cannflavins in biological systems, though one study noted microbial metabolism of cannflavins A and B [1].

- Synergistic Mechanisms: The molecular basis for the proposed entourage effect between cannflavins and cannabinoids requires further elucidation, particularly regarding receptor interactions and signaling pathway modulation [1] [2].

- Structural-Activity Relationships: Comprehensive SAR studies are needed to optimize cannflavin structures for enhanced potency, selectivity, and drug-like properties.

Future research directions should focus on leveraging emerging omics technologies (genomics, transcriptomics, proteomics, and metabolomics) to fully characterize the flavonoid biosynthetic pathway in C. sativa [1]. Biotechnological approaches including metabolic engineering in heterologous hosts or cannabis cell cultures offer promising avenues for enhanced production of these valuable compounds [1]. Additionally, well-designed clinical trials are essential to translate promising preclinical findings into validated human therapeutics.

References

- 1. Flavonoids in Cannabis : sativa , Bioactivities, and... Biosynthesis [pmc.ncbi.nlm.nih.gov]

- 2. New Methods for the Comprehensive Analysis of Bioactive ... [mdpi.com]

- 3. Current and Potential Use of Biologically Active ... [mdpi.com]

- 4. Development and Validation of an HPLC–UV/PDA Method ... [pmc.ncbi.nlm.nih.gov]

- 5. The biosynthesis of the cannabinoids | Journal of Cannabis Research [jcannabisresearch.biomedcentral.com]

- 6. Enhancing Industrial Hemp (Cannabis sativa) Leaf By- ... [pubmed.ncbi.nlm.nih.gov]

Solubility and Physicochemical Profile of Cannflavin A

Cannflavin A is a prenylated flavone with moderate solubility in organic solvents like DMSO and ethanol, but poor aqueous solubility. Its key physicochemical parameters are summarized below.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value / Description |

|---|---|

| Molecular Weight | 436.50 g/mol |

| CAS Number | 76735-57-4 |

| Appearance | Light yellow to yellow solid powder |

| LogP | 6.4 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 6 |

| Rotatable Bond Count | 7 |

| SMILES | CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O)C)C |

Table 2: Solubility Profile and Stock Solution Preparation [1]

| Solvent / System | Solubility / Formulation Protocol |

|---|---|

| In Vitro Solubility | "May dissolve in DMSO (in most cases), if not, try other solvents such as H2O, Ethanol, or DMF..." |

| Stock Solution (Example) | For a 10 mM solution: Dissolve 4.36 mg of this compound in 1 mL of DMSO. |

| Injection Formulation 1 | DMSO : Tween 80 : Saline = 10 : 5 : 85 (i.e., 100 μL DMSO stock → 50 μL Tween 80 → 850 μL Saline) |

| Injection Formulation 2 | DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 |

| Injection Formulation 3 | DMSO : Corn oil = 10 : 90 |

| Oral Formulation 1 | Suspend in 0.5% CMC Na (carboxymethylcellulose sodium) |

Stability and Storage Guidelines

Proper handling and storage are critical for maintaining the stability and bioactivity of this compound in experimental settings.

Table 3: Stability and Storage Conditions [1]

| Form | Recommended Storage Conditions |

|---|---|

| Powder | -20°C for 3 years; 4°C for 2 years. |

| Solubilized (in solvent) | -80°C for 6 months; -20°C for 1 month. |

| Shipping | "Room temperature (This product is stable at ambient temperature for a few days during ordinary shipping...)" |

Experimental Protocols for Analysis

Protocol 1: HPLC-PDA Analysis of Cannflavins

This method is suitable for the quantitative analysis of this compound in cannabis plant material and extracts [2].

- Instrumentation: HPLC system with Photodiode Array (PDA) detector.

- Column: Luna C18 (150 mm × 4.6 mm, 3 μm).

- Mobile Phase: Isocratic elution with Acetonitrile and Water (65:35, v/v), both containing 0.1% formic acid.

- Flow Rate: 1.0 mL/min.

- Detection Wavelength: 342.4 nm.

- Column Temperature: 25 °C.

- Injection Volume: 10 μL.

- Run Time: 20 minutes.

- Validation: The method was validated per ICH guidelines, showing linearity (R² > 0.99) in the range of 5–500 ppm, and accuracy with recoveries between 82% and 98% [2].

Protocol 2: LC-MS Method for Sensitive Detection

For complex matrices like hemp extracts where UV detection may be insufficient, an LC-MS method is preferred [3].

- Detection: Positive electrospray ionization mass spectrometry (ESI-MS).

- Elution: Isocratic method.

- Key Finding: Initial analysis of crude extracts with UV detection showed low or unquantifiable levels of cannflavins, but they became quantifiable when using electrospray mass spectrometry, highlighting the method's superior sensitivity for this application [3].

Structure-Property and Stability Relationships

The solubility and stability of this compound are directly influenced by its molecular structure. The following diagram illustrates the key structural features and their functional consequences.

Key structural features of this compound and their direct impacts on its physicochemical properties and stability.

Key Technical Considerations for R&D

- Low Natural Abundance: Cannflavins are present in very low concentrations in the cannabis plant (e.g., 0.07–0.14% in inflorescences) [4], which complicates their development as naturally derived products. This necessitates high-yield synthetic or biosynthetic production routes [4].

- Analytical Challenges: The co-occurrence of high-concentration cannabinoids can interfere with the analysis of this compound. A selective extraction protocol (e.g., using acetone and a pre-treatment to remove cannabinoids) is often required prior to HPLC analysis for accurate quantification [5].

- Synergistic Potential: When studying complex cannabis extracts, remember that this compound may act synergistically with cannabinoids and terpenes, a phenomenon known as the "entourage effect" [4] [5]. This is a critical consideration for the development of full-spectrum or multi-component formulations.

References

- 1. This compound I CAS#: 76735-57-4 I natural flavonoid I ... [invivochem.com]

- 2. Development and Validation of an HPLC–UV/PDA Method ... [pmc.ncbi.nlm.nih.gov]

- 3. A Validated Method for Detection of Cannflavins in Hemp ... [sciencedirect.com]

- 4. Chemistry and Biological Activities of Cannflavins of the ... [pmc.ncbi.nlm.nih.gov]

- 5. New Methods for the Comprehensive Analysis of Bioactive ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Cannflavin A Extraction from Hemp (Cannabis sativa L.)

Introduction to Cannflavin A

This compound is a prenylated flavonoid uniquely found in Cannabis sativa L. that has garnered significant scientific interest due to its potent anti-inflammatory and neuroprotective properties. First identified in the 1980s, this compound represents a specialized metabolite in cannabis that is structurally distinct from cannabinoids and demonstrates remarkable biological activities. [1] [2] Particularly noteworthy is its 30-fold greater anti-inflammatory potency compared to aspirin (acetylsalicylic acid), making it a compelling candidate for therapeutic development. [3] Despite this promise, this compound is present in relatively low abundance in hemp plant material, typically constituting less than 0.2% of dry weight in most hemp varieties, which presents substantial challenges for its isolation and purification. [4] [1]

Recent research has revealed that this compound exhibits significant biological activities beyond its well-documented anti-inflammatory effects. Notably, studies have demonstrated its potent inhibition of the enzyme kynurenine-3-monooxygenase (KMO), a key regulator in the neurotoxic branch of the kynurenine pathway. [5] [6] This pathway is implicated in various neuroinflammatory and neurodegenerative disorders, including Huntington's disease, Alzheimer's disease, and Parkinson's disease. The inhibitory activity of this compound against KMO (IC₅₀ = 29.4 μM) positions it as a promising therapeutic candidate for conditions characterized by dysregulated tryptophan metabolism. [5]

Extraction Methodologies for this compound

Source Materials and Preparation

The selection and preparation of plant material significantly influence the yield and efficiency of this compound extraction. Hemp aerial parts, particularly female inflorescences, have been identified as the most abundant source of this compound, with varying concentrations across different hemp cultivars. [4] [6] Proper preparation of plant material involves:

- Drying: Plant material should be thoroughly dried at room temperature or using controlled lyophilization to prevent degradation of heat-sensitive compounds.

- Particle Size Reduction: Grinding the material to a moderate particle size (0.5-2mm) increases surface area for extraction while avoiding excessive fine powder that can complicate filtration. [3]

- Storage: Processed material should be stored in airtight containers at -20°C to preserve flavonoid integrity until extraction.

Notably, this compound has been identified as the most abundant cannflavin in nearly all examined hemp varieties, though its concentration varies significantly between chemovars, ranging from 15.2 to 478.38 ppm according to recent analyses. [7]

Extraction Techniques and Solvent Systems

Various extraction techniques have been employed for the initial recovery of this compound from hemp material, each with distinct advantages and limitations:

Table 1: Comparison of Extraction Methods for this compound

| Extraction Method | Solvent Systems | Temperature Conditions | Efficiency Notes | Applications |

|---|---|---|---|---|

| Dynamic Maceration | Ethanol, Acetone, Ethyl Acetate | Room temperature | Acetone shows superior flavonoid recovery | Research-scale extraction |

| Accelerated Solvent Extraction | Ethanol-Water mixtures | Elevated temperatures (40-60°C) | Improved kinetics but risk of degradation | High-throughput processing |

| Supercritical Fluid Extraction | CO₂ with/without ethanol modifier | Supercritical conditions | Selective extraction; requires optimization | Commercial-scale production |

| Sequential Extraction | Hexane → CH₂Cl₂ → EtOAc → EtOH | Room to moderate temperature | Fractionation of compounds by polarity | Comprehensive metabolite profiling |

Solvent selection critically influences this compound recovery efficiency. While ethanol has been traditionally used for cannabinoid extraction, acetone has demonstrated superior efficacy for flavonoid extraction from hemp inflorescences. [4] This superiority is attributed to acetone's optimal polarity for solubilizing prenylated flavonoids while extracting fewer interfering compounds. For cannflavin-specific extraction, researchers have developed a sequential extraction approach beginning with hexanes to remove lipophilic components (including chlorophyll and waxes), followed by dichloromethane or acetone for flavonoid extraction. [1]

Table 2: Solvent Efficiency for this compound Extraction

| Solvent | This compound Yield | Advantages | Disadvantages | Recommended Applications |

|---|---|---|---|---|

| Acetone | High | Excellent flavonoid solubility, moderate polarity | Higher water solubility complicates concentration | Primary extraction for analytical purposes |

| Ethyl Acetate | Moderate to High | Good selectivity for mid-polarity flavonoids | Lower extraction efficiency for polar compounds | Follow-up extraction after defatting |

| Ethanol | Moderate | Generally recognized as safe (GRAS), broad spectrum | Extracts more chlorophyll and polar compounds | Nutraceutical and pharmaceutical applications |

| Dichloromethane | High | Excellent flavonoid solubility, easy evaporation | Toxicity concerns, environmental impact | Research applications with proper safety |

Chromatographic Purification and Analytical Methods

Purification Strategies

Following initial extraction, multi-step chromatographic purification is necessary to obtain this compound in high purity due to the complex nature of hemp extracts and the low natural abundance of cannflavins. Effective purification protocols typically involve:

- Vacuum Liquid Chromatography (VLC): An efficient first purification step using normal phase silica gel or reversed-phase C18 stationary phases with gradient elution of hexane-ethyl acetate or methanol-water systems. [1]

- Flash Column Chromatography: Medium-pressure liquid chromatography using silica gel with increasingly polar mobile phases (hexane:ethyl acetate gradients) to fractionate extracts and enrich this compound-containing fractions.

- Preparative High-Performance Liquid Chromatography (HPLC): The final purification step employing C18 reversed-phase columns with isocratic or gradient elution (typically acetonitrile-water mixtures with 0.1% formic acid) to achieve pharmaceutical-grade purity (>95%). [7] [1]

The gram-scale purification of this compound has been successfully demonstrated using these combined techniques, enabling sufficient quantities for comprehensive biological evaluation. [5] [6]

Analytical Methods and Quality Control

Robust analytical methods are essential for the identification, quantification, and quality control of this compound throughout the extraction and purification process. The following methods have been validated for this compound analysis:

- HPLC-UV/PDA Analysis: A validated method using a Phenomenex Luna C18(2) column (150 × 4.6 mm, 3 μm) with isocratic elution (acetonitrile:water, 65:35 v/v, both containing 0.1% formic acid) at a flow rate of 1 mL/min and detection at 342.4 nm provides excellent resolution for this compound quantification. [7]

- LC-MS Methods: Ultra-high performance liquid chromatography coupled with Q-Orbitrap high-resolution mass spectrometers (UHPLC-Q-Orbitrap HRMS) enables definitive structural confirmation and sensitive detection of cannflavins in complex matrices. [7]

- Validation Parameters: The HPLC-UV/PDA method has been validated according to ICH guidelines, demonstrating linearity (R² > 0.99) in the 5-500 ppm range, precision (intra-day and inter-day RSD ≤ 5.29%), and recovery rates of 82-98%. [7]

Figure 1: Comprehensive Workflow for this compound Extraction and Purification from Hemp

Biological Significance and Therapeutic Potential

Molecular Targets and Mechanisms of Action

This compound exhibits a multifaceted pharmacological profile with several identified molecular targets:

Kynurenine-3-Monooxygenase (KMO) Inhibition: this compound demonstrates dose-dependent inhibition of KMO (IC₅₀ = 29.4 μM), a key enzyme in the neurotoxic branch of the kynurenine pathway. [5] Surface plasmon resonance (SPR) studies have confirmed direct binding to KMO with a binding affinity of 4.1 × 10⁻⁵ M, competitively with the well-characterized inhibitor Ro 61-8048. [5] [6] This inhibition shifts tryptophan metabolism toward neuroprotective metabolites (kynurenic acid) and away from neurotoxic metabolites (quinolinic acid).

Anti-inflammatory Mechanisms: this compound potently inhibits key enzymes in the inflammatory cascade, including microsomal prostaglandin E₂ synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), resulting in reduced prostaglandin E₂ production. [4] [1] This dual inhibition provides a favorable alternative to conventional NSAIDs that are associated with gastrointestinal side effects.

Figure 2: this compound Modulation of the Kynurenine Pathway Showing Neuroprotective Shift

Therapeutic Applications

The unique molecular targets of this compound suggest potential therapeutic applications for several pathological conditions:

- Neuroinflammatory Disorders: Through KMO inhibition, this compound may offer therapeutic benefits in Huntington's disease, Alzheimer's disease, and Parkinson's disease where the kynurenine pathway is dysregulated. [5] [6]

- Inflammatory Conditions: The potent inhibition of prostaglandin E₂ synthesis supports potential applications in arthritis, chronic pain, and other inflammation-mediated conditions. [1] [2]

- Oncological Applications: Preliminary studies suggest anti-proliferative effects against specific cancer cell lines, including glioblastoma multiforme and bladder cancer, potentially through synergistic actions with cannabinoids. [7]

Technical Protocols

Gram-Scale Extraction and Purification Protocol

Objective: To extract and purify this compound from hemp aerial parts at gram-scale for research applications.

Materials:

- Source Material: Dried aerial parts of Cannabis sativa L. (hemp variety with confirmed this compound content)

- Solvents: Acetone, hexane, ethyl acetate, methanol, acetonitrile (HPLC grade), deionized water

- Chromatography Materials: Silica gel 60 (40-63 μm), C18 reversed-phase silica, TLC plates (silica GF254)

- Equipment: Rotary evaporator, vacuum liquid chromatography system, flash chromatography system, preparative HPLC

Procedure:

Extraction:

- Grind 1 kg of dried hemp aerial parts to moderate particle size.

- Perform sequential extraction with 5 L hexane (2×) to remove chlorophyll and lipophilic compounds.

- Extract with 5 L acetone (3×) under continuous agitation at room temperature, 2 hours per extraction.

- Filter and combine acetone extracts, concentrate under reduced pressure at 40°C to obtain a crude dry extract.

Vacuum Liquid Chromatography:

- Pack a chromatography column with silica gel (normal phase) in hexane.

- Dissolve crude extract in minimal dichloromethane and adsorb onto silica gel before loading.

- Elute with step gradient of hexane:ethyl acetate (10:0 to 0:10) followed by ethyl acetate:methanol (10:0 to 8:2).

- Monitor fractions by TLC (visualization under UV 254/365 nm) and pool this compound-rich fractions.

Flash Chromatography:

- Further purify pooled fractions using C18 reversed-phase flash chromatography.

- Elute with methanol:water gradient (60:40 to 90:10) to enrich this compound.

- Analyze fractions by analytical HPLC and combine those containing >85% pure this compound.

Preparative HPLC:

- Dissolve enriched material in acetonitrile and inject onto preparative C18 column.

- Use isocratic elution with acetonitrile:water (65:35, both containing 0.1% formic acid).

- Collect pure this compound peaks and evaporate to dryness under reduced pressure.

- Characterize final product by NMR and HRMS for structural confirmation.

Expected Yield: 0.1-0.3% w/w from starting plant material, depending on hemp variety.

Analytical Quality Control Protocol

Objective: To quantify this compound in hemp extracts and purified preparations.

HPLC-UV/PDA Conditions:

- Column: Luna C18(2) (150 × 4.6 mm, 3 μm)

- Mobile Phase: Acetonitrile/water (65:35 v/v), both containing 0.1% formic acid

- Flow Rate: 1.0 mL/min

- Injection Volume: 10 μL

- Column Temperature: 25°C

- Detection: 342.4 nm

- Run Time: 20 minutes

Validation Parameters:

- Linearity: 5-500 ppm (R² > 0.99)

- Precision: Intra-day and inter-day RSD ≤ 5.29%

- Accuracy: Recovery rate 82-98%

- Limit of Detection: 0.5 ppm

- Limit of Quantification: 1.5 ppm

Conclusion

The extraction and purification of this compound from hemp, while challenging due to its low natural abundance, can be achieved through optimized protocols that combine solvent extraction with multi-step chromatographic purification. The gram-scale preparation of this compound has been successfully demonstrated, enabling further investigation of its promising biological activities. [5] [6] The development of validated analytical methods, particularly HPLC-UV/PDA with detection at 342.4 nm, provides reliable tools for quality control throughout the extraction process. [7]

The significant neuroprotective potential of this compound through KMO inhibition, coupled with its established anti-inflammatory properties, positions this unique hemp-derived flavonoid as a compelling candidate for therapeutic development. [5] [1] Future work should focus on metabolic engineering approaches and synthetic biology strategies to increase production yields, as the identification of the specific prenyltransferase (CsPT3) and O-methyltransferase (CsOMT21) enzymes involved in this compound biosynthesis offers opportunities for heterologous production. [8] Standardized extraction protocols and comprehensive analytical methods will be essential for advancing this compound from a botanical curiosity to a clinically relevant therapeutic agent.

References

- 1. Chemistry and Biological Activities of Cannflavins of the ... [pmc.ncbi.nlm.nih.gov]

- 2. Cannflavin [en.wikipedia.org]

- 3. US6403126B1 - Cannabinoid extraction - Google Patents method [patents.google.com]

- 4. New Methods for the Comprehensive Analysis of Bioactive ... [pmc.ncbi.nlm.nih.gov]

- 5. Gram-Scale Preparation of Cannflavin (Cannabis sativa... A from Hemp [pmc.ncbi.nlm.nih.gov]

- 6. Gram-Scale Preparation of this compound from Hemp ... [mdpi.com]

- 7. Development and Validation of an HPLC–UV/PDA Method ... [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis of cannflavins A and B from Cannabis sativa L [pubmed.ncbi.nlm.nih.gov]

HPLC-PDA Analysis of Cannflavin A in Cannabis sativa: Application Notes and Protocols

Introduction

Cannflavins are a unique subclass of prenylated flavonoids found predominantly in Cannabis sativa. Among them, Cannflavin A (CF-A) has garnered significant research interest due to its potent anti-inflammatory activity, reported to be thirty times greater than that of aspirin, as well as its neuroprotective and anti-proliferative properties [1] [2] [3]. Unlike the more abundantly present cannabinoids, cannflavins occur in relatively low concentrations within the plant, making the development of sensitive and reliable analytical methods paramount for accurate quantification [1]. This document details a validated High-Performance Liquid Chromatography coupled with a Photodiode Array Detector (HPLC-PDA) method for the determination of this compound in various cannabis chemovars. The protocol is designed to be straightforward, accurate, and selective, providing researchers and drug development professionals with a robust tool for the chemical profiling of cannabis plants [4] [5] [6].

Principle of the Analysis

This method utilizes reversed-phase HPLC for the separation of cannflavins from other compounds in a cannabis extract. The analysis is isocratic, meaning the mobile phase composition remains constant throughout the run, which contributes to the method's simplicity and robustness. Separation is achieved based on the differential partitioning of analytes between a non-polar stationary phase (C18 column) and a polar mobile phase. The Photodiode Array Detector (PDA) is employed for detection, allowing for the simultaneous acquisition of spectra across a range of wavelengths. The target analytes, particularly this compound, are monitored at their absorbance maximum of 342.4 nm, which provides optimal sensitivity and minimizes potential interference from other matrix components [4] [5].

Experimental Protocol

Materials and Reagents

- Reference Standards: this compound (CF-A), Cannflavin B (CF-B), and Cannflavin C (CF-C). Purity should be ≥99% as confirmed by HPLC-PDA. These can be isolated from high-potency C. sativa plant material [4] [5].

- Solvents: HPLC-grade water, acetonitrile, acetone, hexanes, methanol, ethanol, and ethyl acetate [4].

- Mobile Phase Additive: Formic acid (ACS grade or higher) [4].

Instrumentation and Equipment

- HPLC System: Alliance separation module (quaternary pump, vacuum degasser, and autosampler).

- Detector: Photodiode Array (PDA) Detector.

- Data Acquisition Software: Empower 3 or equivalent.

- Analytical Column: Phenomenex Luna C18(2) (150 mm × 4.6 mm, 3 μm particle size).

- Guard Column: (Optional) C18 guard column of matching chemistry.

- Balance: Analytical balance with 0.01 mg sensitivity.

- Solvent Filtration and Degassing System: Vacuum filtration apparatus with 0.45 μm nylon or PVDF membrane and solvent degasser.

Detailed Chromatographic Conditions

The table below summarizes the optimized chromatographic parameters for the separation of this compound.

Table 1: HPLC-PDA Chromatographic Conditions

| Parameter | Specification |

|---|---|

| Column | Phenomenex Luna C18(2) (150 × 4.6 mm, 3 μm) |

| Mobile Phase | Acetonitrile : Water (65:35, v/v), both containing 0.1% formic acid |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 μL |

| Run Time | 20 minutes |

| Detection Wavelength | 342.4 nm |

| PDA Wavelength Range | 190 - 400 nm (for spectral acquisition) |

Sample Preparation Procedure

- Plant Material Grinding: Ensure the cannabis plant material (e.g., inflorescence, leaves) is finely ground and homogeneous.

- Extraction: Accurately weigh approximately 1.0 g of the ground material into a suitable container.

- Solvent Addition: Add a measured volume of an appropriate solvent (e.g., methanol or acetone) for extraction. The exact solvent and volume-to-weight ratio should be optimized and fixed for the method.

- Extraction Process: Subject the mixture to sonication or shaking for a defined period (e.g., 30 minutes) to ensure efficient extraction of cannflavins.

- Clarification: Centrifuge the extract or pass it through a filter to remove particulate matter.

- Dilution: Dilute the supernatant or filtrate with the mobile phase to a final volume, ensuring the analyte concentration falls within the calibrated range (5–500 μg/mL).

- Filtration: Prior to HPLC injection, pass the final sample solution through a 0.22 μm syringe filter to protect the column.

System Suitability and Method Validation

The method was validated per ICH guidelines [4] [6]. The following performance characteristics were confirmed:

Table 2: Method Validation Parameters

| Validation Parameter | Result for this compound |

|---|---|

| Linearity Range | 5 - 500 μg/mL (ppm) |

| Correlation Coefficient (R²) | > 0.99 |

| Accuracy (% Recovery) | 82% - 98% |

| Precision (Intra-day RSD) | ≤ 5.29% |

| Precision (Inter-day RSD) | ≤ 5.29% |

System suitability tests should be performed before sample analysis. A typical test includes injecting a standard solution at the mid-range of the calibration curve and verifying that parameters like retention time reproducibility, theoretical plate count, and tailing factor meet pre-defined acceptance criteria.

Biosynthetic Pathway of Cannflavins

Understanding the biosynthetic origin of this compound provides context for its distribution in the plant. The pathway is a branch from the general phenylpropanoid and flavonoid pathways, specific to Cannabis sativa [2]. The key precursors are luteolin, a common plant flavone, and prenyl donors.

Diagram 1: Biosynthesis of cannflavins from luteolin. GPP: Geranyl diphosphate; DMAPP: Dimethylallyl diphosphate [1] [2].

Experimental Workflow for Analysis

The complete analytical procedure, from sample to result, is outlined below.

Diagram 2: Key steps in the HPLC-PDA analysis of this compound.

Application Data and Results

This validated method has been successfully applied to determine the cannflavin content in six different cannabis chemovars [4] [7]. The findings consistently showed that This compound was the most abundant cannflavin across the examined samples. Its concentration ranged from 15.2 to 478.38 parts per million (ppm) in the plant material, highlighting significant variation between different chemovars [4] [6] [7]. This underscores the importance of analytical profiling for the selection of plant material for medicinal or research purposes.

Troubleshooting and Technical Notes

- Peak Tailing: If peak tailing is observed, ensure the column is in good condition and that the mobile phase is freshly prepared and properly pH-adjusted with formic acid.

- Retention Time Shift: Significant shifts in retention time may indicate column degradation or fluctuations in mobile phase composition or temperature. Verify the consistency of the mobile phase and ensure the column thermostat is functioning correctly.

- Low Recovery: Low recovery during validation or sample analysis can be due to incomplete extraction. Re-evaluate the extraction procedure, including solvent type, volume, and duration.

- Pressure Fluctuations: A sudden increase in backpressure may indicate column blockage. Always filter samples and mobile phase, and use a guard column to extend the life of the analytical column.

Conclusion

The described HPLC-PDA method provides a simple, accurate, precise, and selective approach for the quantification of this compound in Cannabis sativa [4] [6]. Its validation according to ICH guidelines ensures reliability for routine analysis in research and quality control settings. The application of this method confirms that this compound is the predominant cannflavin and its concentration varies widely among chemovars, offering a tool for the standardization of cannabis-based products and for the selection of high-yielding plant strains for further pharmacological development.

References

- 1. Chemistry and Biological Activities of Cannflavins of the ... [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of cannflavins A and B from Cannabis sativa L [sciencedirect.com]

- 3. Cannflavin [en.wikipedia.org]

- 4. Development and Validation of an HPLC–UV/PDA Method ... [mdpi.com]

- 5. Development and Validation of an HPLC–UV/PDA Method ... [pmc.ncbi.nlm.nih.gov]

- 6. Development and Validation of an HPLC-UV/PDA Method for ... [pubmed.ncbi.nlm.nih.gov]

- 7. "Development and Validation of Different Analytical ... - eGrove [egrove.olemiss.edu]

Comprehensive Analytical Methods for Cannflavin A Quantification: Application Notes and Protocols

Introduction to Cannflavins

Cannflavins are a group of prenylated flavonoids unique to Cannabis sativa L. that are structurally distinct from cannabinoids and have demonstrated significant therapeutic potential. These specialized metabolites include cannflavin A (CF-A), cannflavin B (CF-B), and cannflavin C (CF-C), which were first identified in the 1980s and 2008, respectively [1]. Chemically, cannflavins are characterized by a prenylation pattern where a geranyl (C10) or dimethylallyl (C5) sidechain is attached to the 6-position of the flavone A-ring, with cannflavins A and B also containing a methoxy group at the 3′ position of the flavone B-ring that increases lipophilicity [2]. This compound and C are positional isomers, which presents specific analytical challenges for their separation and quantification [2].

The therapeutic significance of cannflavins has garnered substantial research interest, particularly for their potent anti-inflammatory properties. Studies have demonstrated that cannflavins A and B are thirty times more effective than aspirin as anti-inflammatory agents through their inhibition of prostaglandin E2 (PGE2) production, microsomal prostaglandin E synthase-1 (mPGES-1), and 5-lipoxygenase (5-LO) [3] [4]. More recent research has identified TAK1 inhibition as a novel mechanism through which this compound exerts its anti-inflammatory effects, suggesting potential applications for targeted therapies in inflammation-related diseases including rheumatoid arthritis [3]. Additional pharmacological activities reported include antioxidant, anti-cancer, neuroprotective, antileishmanial, and antiviral properties [3].

LC-MS/MS Quantification Method

Method Overview and Principles

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represents a highly sensitive and selective approach for the quantification of cannflavins in complex matrices, including hemp extracts, nutraceutical products, and topical formulations [2]. This technique combines the superior separation capabilities of liquid chromatography with the exceptional detection sensitivity and specificity of mass spectrometry, making it particularly suitable for analyzing low-abundance compounds like cannflavins in the presence of complex sample matrices. The method employs electrospray ionization (ESI) in positive mode and utilizes isocratic elution for simplified method development and improved reproducibility compared to gradient methods [2].

The quantification principle relies on monitoring specific mass transitions unique to each cannflavin, which significantly reduces chemical background noise and enhances detection sensitivity. For cannflavin analysis, the pseudo-molecular ions [M + H]⁺ are typically monitored, with cannflavins A and B showing a characteristic fragment at m/z 313 resulting from the loss of the side chain prenyl moiety [2]. The method's robustness is further enhanced through implementation of stable isotopically-labeled internal standards, such as cannabidiol-D3 (CBD-D3), which correct for variations in sample preparation, chromatographic separation, and ionization efficiency during mass spectrometric analysis [5].

Detailed Experimental Protocol

2.2.1 Sample Preparation Procedure

Weighing: Accurately weigh 100 ± 5 mg of homogenized cannabis plant material or hemp extract into a 15 mL polypropylene centrifuge tube.

Internal Standard Addition: Add 100 μL of internal standard working solution (cannabidiol-D3 at 1 μg/mL in methanol) to each sample.

Extraction: Add 10 mL of methanol:acetonitrile (1:1, v/v) mixture to each tube. Vortex vigorously for 60 seconds.

Sonication: Sonicate the samples for 30 minutes at room temperature in an ultrasonic water bath.

Centrifugation: Centrifuge at 4,500 × g for 15 minutes at 4°C to pellet insoluble material.

Collection: Transfer the supernatant to a clean glass tube and evaporate under a gentle stream of nitrogen at 40°C until approximately 1 mL remains.

Reconstitution: Quantitatively transfer the concentrated extract to a 2 mL volumetric flask and bring to volume with mobile phase.

Filtration: Filter through a 0.22 μm polyvinylidene fluoride (PVDF) syringe filter into an LC vial prior to analysis.

2.2.2 Instrumentation and Chromatographic Conditions

- LC System: Shimadzu prominence HPLC system with quaternary pump, degasser, and autoinjector